molecular formula C10H12N2S B13621385 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

Cat. No.: B13621385
M. Wt: 192.28 g/mol
InChI Key: LJLYALIARZPWNA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol (CAS: 203436-09-3) is a benzimidazole derivative characterized by a methyl group at the 1-position of the benzimidazole core and a thiol-substituted ethane chain at the 2-position.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C10H12N2S/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3

InChI Key

LJLYALIARZPWNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol typically involves the reaction of 1-methyl-1H-benzimidazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at the 2-Position

Key Compounds for Comparison :

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)

1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane

1-Methyl-2-(methylsulfanyl)-1H-benzimidazole

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

Spectroscopic and Physical Property Analysis
  • Target Compound: Limited data available due to discontinued status. Expected IR absorption for –SH at ~2550 cm⁻¹ and NMR δ ~1.5–2.0 ppm (CH2–SH) .
  • Compound 10 (Alcohol) : Reported melting point ~150–155°C; ¹H NMR δ 4.8 ppm (OH), δ 1.4 ppm (CH2) .
  • Compound 11 (Ketone) : Melting point ~160–165°C; ¹³C NMR δ 205 ppm (C=O) .
  • 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole : LCMS (ES+): m/z 225 (M+H)+; HRMS confirms molecular formula .
Reactivity and Stability Trends
  • Thiol vs. Alcohol : The thiol group in the target compound is more nucleophilic than the hydroxyl group in Compound 10, enabling faster reactions with electrophiles (e.g., alkyl halides) .
  • Thiol vs. Methylthio : Methylthio derivatives (e.g., Compound in ) exhibit reduced reactivity compared to free thiols, making them more stable but less versatile in synthesis.
  • Solid-State Behavior : 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane forms layered structures via hydrogen bonding, whereas the target compound’s solid-state properties remain uncharacterized .

Biological Activity

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol is a sulfur-containing organic compound belonging to the class of benzimidazole derivatives. Its structure features a benzimidazole ring fused with an ethane thiol moiety, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

The molecular formula of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol is C11H12N2S. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole ring and the introduction of the thiol group. The specific synthetic pathways can vary, but common methods include:

  • Condensation reactions : Combining appropriate precursors to form the benzimidazole core.
  • Thiol functionalization : Introducing the thiol group through nucleophilic substitution or reduction reactions.

Antioxidant Properties

Compounds containing thiol groups are known for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of the thiol group in 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol suggests it may exhibit significant antioxidant activity, potentially contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

Anti-Diabetic Effects

Research indicates that benzimidazole derivatives can enhance insulin sensitivity and reduce blood glucose levels. Studies on related compounds suggest that 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol may also act through similar mechanisms, making it a candidate for further investigation in diabetes management .

Cytotoxicity Against Cancer Cells

Recent studies have shown that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol have demonstrated significant inhibitory activity against prostate and breast cancer cells .

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
8lMDA-MB-2313.26 ± 0.24Induces apoptosis and inhibits migration
8l4T15.96 ± 0.67Disruption of F-actin assembly

These results indicate that compounds like 8l can induce apoptosis through mechanisms such as caspase activation and modulation of Bcl-2 family proteins .

The biological activity of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol may involve several key mechanisms:

  • Enzyme Interaction : Studies have indicated that this compound can interact with enzymes involved in glucose metabolism, enhancing insulin action and potentially lowering blood sugar levels .
  • Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .

Case Studies

In one study involving a series of benzimidazole derivatives, compounds were evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that specific structural modifications could enhance their anticancer properties significantly .

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